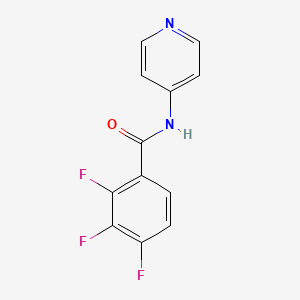
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a quinone moiety, and a pyridinylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Quinone Moiety: Oxidation of the cyclohexadiene ring using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Pyridinylamino Group: This step involves nucleophilic substitution reactions where the pyridinylamino group is introduced using reagents like pyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pyridinylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents including pyridine, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI): is similar to other quinone derivatives and pyridinylamino compounds.
Hydroquinone Derivatives: Compounds with similar structures but reduced quinone moieties.
Pyridinylamino Compounds: Compounds with pyridinylamino groups attached to different core structures.
Uniqueness
Structural Features: The combination of a cyclohexadiene ring, quinone moiety, and pyridinylamino group makes this compound unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility.
Eigenschaften
CAS-Nummer |
625839-53-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-methyl-5-(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-11(16)9(7-10(8)15)14-12-4-2-3-5-13-12/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
ALKZMYALXIBOPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


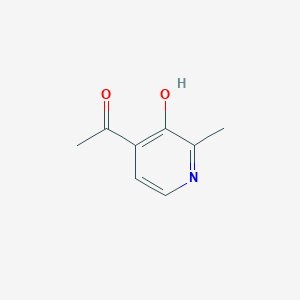
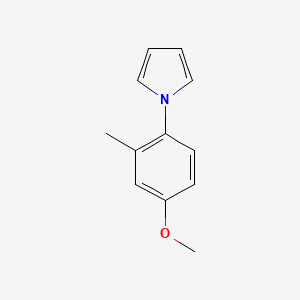
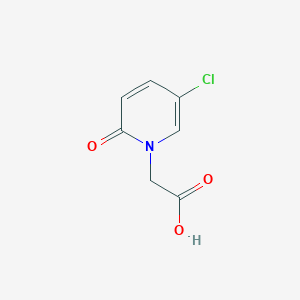
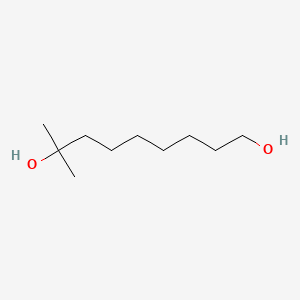

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

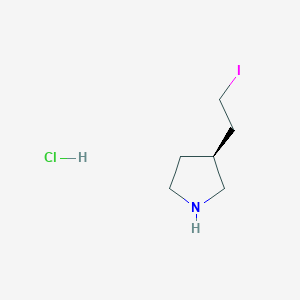
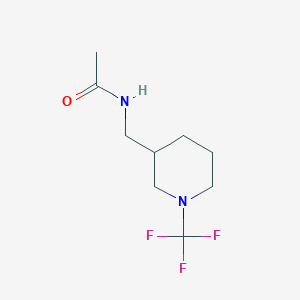
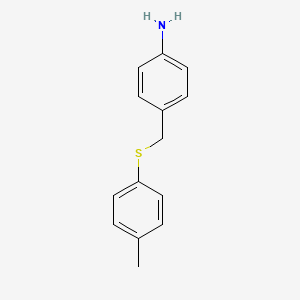

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)

